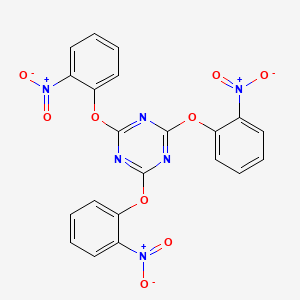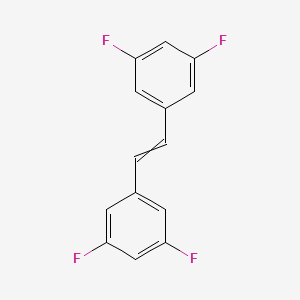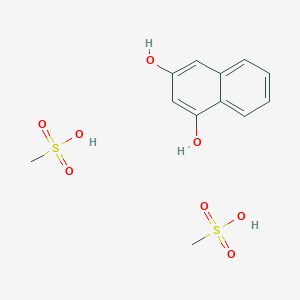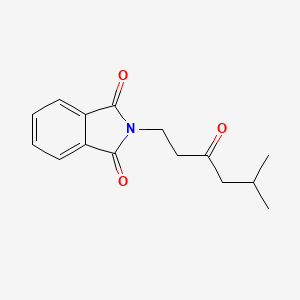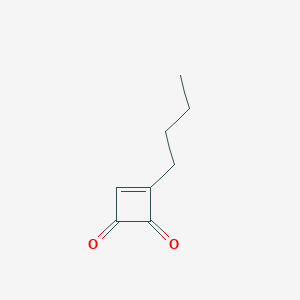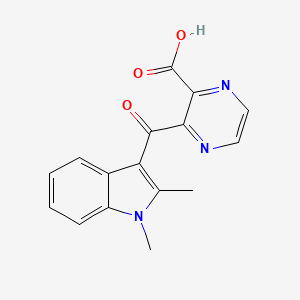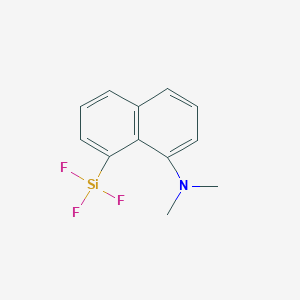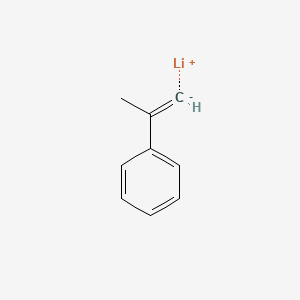
lithium;prop-1-en-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-1-en-2-ylbenzene is a compound that combines lithium, an alkali metal, with prop-1-en-2-ylbenzene, an organic molecule Lithium is known for its applications in batteries and psychiatric medications, while prop-1-en-2-ylbenzene is a derivative of benzene, a fundamental aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. One common method is the direct reaction of lithium metal with prop-1-en-2-ylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of lithium.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different lithium-organic compounds.
Substitution: The benzene ring in prop-1-en-2-ylbenzene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated benzene derivatives.
Scientific Research Applications
Lithium;prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. Lithium ions can modulate neurotransmitter activity and second messenger systems, leading to changes in cellular signaling and function. The benzene derivative part of the molecule can interact with different enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Lithium;phenylpropene: Similar in structure but with different reactivity and applications.
Lithium;styrene: Another lithium-organic compound with distinct properties.
Lithium;benzene: A simpler compound with different chemical behavior.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its combination of lithium and an aromatic benzene derivative, providing a distinct set of chemical and physical properties
Properties
CAS No. |
128554-17-6 |
|---|---|
Molecular Formula |
C9H9Li |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1 |
InChI Key |
NGEJRVFSCZIPLR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=[CH-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


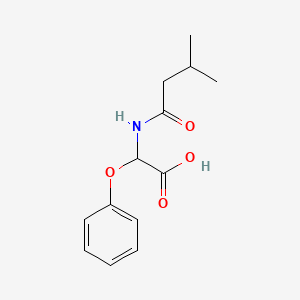
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
